molecular formula C11H20O3 B13333115 1-(4-Hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one

1-(4-Hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one

Cat. No.: B13333115
M. Wt: 200.27 g/mol
InChI Key: BAENJAYOHZFCMT-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one is an organic compound with the molecular formula C11H20O3. This compound is characterized by a tetrahydropyran ring substituted with a hydroxy group and a ketone group. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethyltetrahydropyran with ethanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

1-(4-Hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and ketone groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as an antioxidant.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPOL): Known for its antioxidant properties and used in biological research.

    2,2,6,6-Tetramethyl-4-piperidone: An intermediate in the synthesis of various organic compounds.

Uniqueness

1-(4-Hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one is unique due to its specific structural features, which confer distinct reactivity and applications compared to similar compounds. Its tetrahydropyran ring and functional groups make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-(4-hydroxy-2,2,6,6-tetramethyloxan-4-yl)ethanone

InChI

InChI=1S/C11H20O3/c1-8(12)11(13)6-9(2,3)14-10(4,5)7-11/h13H,6-7H2,1-5H3

InChI Key

BAENJAYOHZFCMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC(OC(C1)(C)C)(C)C)O

Origin of Product

United States

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